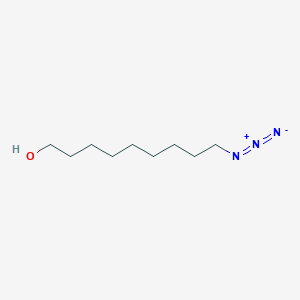

9-叠氮基-1-壬醇

描述

9-Azido-1-nonanol is an organic compound that contains an azide functional group . It has a molecular formula of C9H19N3O and an average mass of 185.267 Da . It is commonly used as a primary alcohol in organic synthesis.

Synthesis Analysis

The synthesis of 9-Azido-1-nonanol can be achieved through various methods. One common method involves the reaction of 1-nonanol with sodium azide. Another method involves the displacement of halides by azide as a pseudohalide . Aliphatic alcohols can also give azides via a variant of the Mitsunobu reaction, with the use of hydrazoic acid .Molecular Structure Analysis

The molecular structure of 9-Azido-1-nonanol consists of a nonanol (nine carbon alcohol) backbone with an azide functional group attached to the ninth carbon . The azide group consists of three nitrogen atoms in a linear arrangement, with a net negative charge shared over the three atoms .Chemical Reactions Analysis

9-Azido-1-nonanol, like other azides, exhibits interesting reactivity. Azides are precursors to amines and are popular for their participation in the “click reaction” between an azide and an alkyne, and in Staudinger ligation . These reactions are generally quite reliable, making azides useful in combinatorial chemistry .Physical And Chemical Properties Analysis

9-Azido-1-nonanol has several notable physical and chemical properties. It has a high polarity due to the presence of the azide group and the alcohol group . It has 4 hydrogen bond acceptors and 1 hydrogen bond donor . It also has 9 freely rotating bonds .科学研究应用

Glycobiology Research

9-Azido-1-nonanol: is utilized in glycobiology for glycan metabolic engineering . This involves the non-invasive imaging of glycans, which are essential for understanding cellular processes and disease states. The azide group in 9-Azido-1-nonanol serves as a chemical handle in bioorthogonal click chemistry, allowing for the selective labeling and study of glycan structures in living systems without interfering with natural biological processes .

Synthesis of Heterocycles

The compound plays a significant role in the synthesis of various heterocycles, which are rings containing at least one atom other than carbon. These heterocycles are crucial in the development of pharmaceuticals and agrochemicals. 9-Azido-1-nonanol can be involved in reactions to create five-membered rings with one heteroatom, such as pyrroles, and rings with two heteroatoms, like pyrazoles and isoxazoles .

Drug Discovery

In drug discovery, 9-Azido-1-nonanol can be used to modify the surface of viruses, which is a strategy to identify potential drug targets. By attaching azide groups to viral surface proteins, researchers can use click chemistry to introduce various probes or therapeutic agents, aiding in the development of antiviral drugs .

Glycomics Studies

The azide functionality of 9-Azido-1-nonanol is instrumental in glycomics studies, which analyze the glycan profiles of cells and tissues. These studies can reveal changes in glycan patterns associated with diseases, such as cancer or inflammatory conditions, providing insights into disease mechanisms and potential therapeutic approaches .

作用机制

安全和危害

未来方向

The future directions for the use of 9-Azido-1-nonanol could involve its use in the synthesis of a variety of chemicals. Fine-tuning of the reaction selectivity may enable the preparation of a desired product to a high conversion . Furthermore, the discovery of Cu-catalysed (3+2)-cycloadditions between organic azides and terminal alkynes has opened up new possibilities for the use of azides in organic synthesis .

属性

IUPAC Name |

9-azidononan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H19N3O/c10-12-11-8-6-4-2-1-3-5-7-9-13/h13H,1-9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IGMDLSJNBAFUCK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CCCCN=[N+]=[N-])CCCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H19N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

185.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-[4-(4-Chlorophenyl)-1,3-thiazol-2-yl]piperazine trihydrate](/img/structure/B1405035.png)

![Sodium 2-[11-(propan-2-yl)-5-thia-2,7-diazatricyclo[6.4.0.0,2,6]dodeca-1(8),3,6-trien-3-yl]acetate](/img/structure/B1405036.png)

![tert-butyl N-[1-(4-oxooxan-3-yl)ethyl]carbamate](/img/structure/B1405037.png)

![Ethyl 2-[[2-cyano-5-(trifluoromethyl)-3-pyridyl]amino]acetate](/img/structure/B1405041.png)

![4-Chloro-2-(methylthio)thiazolo[5,4-c]pyridine](/img/structure/B1405049.png)